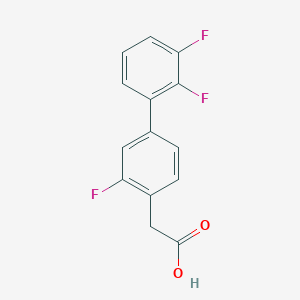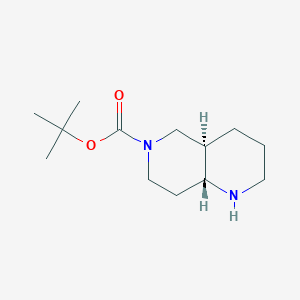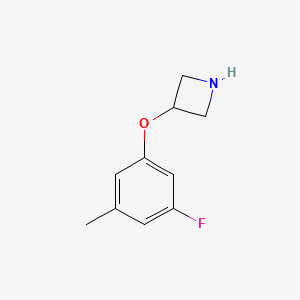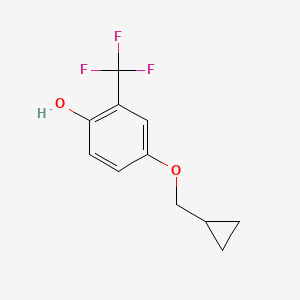![molecular formula C9H8F9NO B15090596 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile CAS No. 56300-32-4](/img/structure/B15090596.png)
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with high chemical resistance and low surface energy.
Biology: In biological research, fluorinated compounds like 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile are used in the study of enzyme interactions and protein-ligand binding due to their ability to mimic natural substrates while providing enhanced stability.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in targeting hydrophobic drug molecules to specific tissues or cells.
Industry: In industrial applications, it is used in the production of specialty coatings, lubricants, and sealants. Its chemical resistance and low surface energy properties are valuable in creating durable and long-lasting products.
Mécanisme D'action
The mechanism of action of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s ability to penetrate lipid membranes, making it effective in applications requiring membrane permeability. The nitrile group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride
Comparison: Compared to similar compounds, 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile is unique due to its combination of a nitrile group and a highly fluorinated alkyl chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of the nitrile group allows for further functionalization, while the fluorinated chain imparts hydrophobicity and chemical resistance.
Propriétés
Numéro CAS |
56300-32-4 |
|---|---|
Formule moléculaire |
C9H8F9NO |
Poids moléculaire |
317.15 g/mol |
Nom IUPAC |
3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propanenitrile |
InChI |
InChI=1S/C9H8F9NO/c10-6(11,2-5-20-4-1-3-19)7(12,13)8(14,15)9(16,17)18/h1-2,4-5H2 |
Clé InChI |
GJIJUEIVZGKPPA-UHFFFAOYSA-N |
SMILES canonique |
C(COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)



![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)

![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)



